molecular formula C8H8Cl2F3N B13142267 4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride CAS No. 42365-61-7

4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride

Cat. No.: B13142267
CAS No.: 42365-61-7
M. Wt: 246.05 g/mol
InChI Key: LJLRLDPIDZMGRU-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride is an organic compound with the molecular formula C8H7ClF3N. It is a derivative of benzylamine, where the benzyl group is substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride typically involves the reaction of 4-Chloro-3-(trifluoromethyl)benzyl chloride with ammonia or an amine source. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom and the trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: 4-Chloro-3-(trifluoromethyl)benzaldehyde or 4-Chloro-3-(trifluoromethyl)benzoic acid.

    Reduction: 4-Chloro-3-(trifluoromethyl)benzyl alcohol or 4-Chloro-3-(trifluoromethyl)benzylamine.

    Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine hydrochloride
  • 4-Chloro-3-(trifluoromethyl)aniline
  • 3-(Trifluoromethyl)benzylamine
  • 4-Fluorobenzylamine

Uniqueness

4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride is unique due to the presence of both chlorine and trifluoromethyl groups on the benzylamine structure. This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced biological activity, making it valuable for various applications.

Properties

CAS No.

42365-61-7

Molecular Formula

C8H8Cl2F3N

Molecular Weight

246.05 g/mol

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H7ClF3N.ClH/c9-7-2-1-5(4-13)3-6(7)8(10,11)12;/h1-3H,4,13H2;1H

InChI Key

LJLRLDPIDZMGRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)C(F)(F)F)Cl.Cl

Origin of Product

United States

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